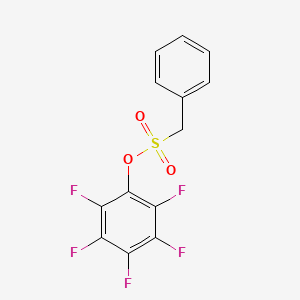

2,3,4,5,6-Pentafluorophenyl phenylmethanesulfonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,3,4,5,6-Pentafluorophenylacetic acid is a chemical compound with the linear formula C6F5CH2CO2H . It is a white crystalline powder .

Synthesis Analysis

This compound has been used in the preparation of 2,3,4,5,6-pentafluorophenylacetyl chloride and 4-bromo-phenacyl-2,3,4,5,6-pentafluorophenyl acetate .Molecular Structure Analysis

The molecular weight of 2,3,4,5,6-Pentafluorophenylacetic acid is 226.10 . Its molecular formula is C8H3F5O2 .Physical And Chemical Properties Analysis

The melting point of 2,3,4,5,6-Pentafluorophenylacetic acid is 108-110 °C (lit.) and its boiling point is predicted to be 235.3±35.0 °C . It is soluble in 95% ethanol .Scientific Research Applications

Chemoselective N-Acylation Reagents Development

Research led by Kondo et al. (2000) has contributed to the development of storable N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides, derived from N-2,3,4,5,6-pentafluorophenylmethanesulfonamide. These compounds exhibit good chemoselectivity as N-acylation reagents, showcasing the potential of 2,3,4,5,6-pentafluorophenyl phenylmethanesulfonate in facilitating selective chemical reactions, vital for synthetic chemistry applications (K. Kondo et al., 2000).

Macrocyclic Aromatic Ether Sulfone Synthesis

In a study conducted by Rodewald and Ritter (1997), a novel macrocyclic aromatic ether sulfone bearing carboxylic groups was synthesized using a process that involved 2,3,4,5,6-pentafluorophenyl phenylmethanesulfonate. This work illustrates the compound's role in creating polymers with specific functionalities, which could be leveraged in advanced materials science, particularly for creating polymers with unique structural and functional properties (Barbara Rodewald & H. Ritter, 1997).

Sulfonated Poly(arylene Ether Sulfone)s Enhancement

A study by Bae et al. (2009) demonstrated the synthesis of sulfonated poly(arylene ether sulfone)s, which incorporated hydrophobic components of varying sizes, including 2,3,4,5,6-pentafluorophenyl phenylmethanesulfonate. These materials exhibited significant improvements in properties such as water cluster formation and proton conductivities, indicating the compound's utility in enhancing the functional characteristics of polymeric materials for applications like proton exchange membranes (Byungchan Bae et al., 2009).

Partially Fluorinated Poly(arylene Ether Benzonitrile) Copolymers

Research by Sankir et al. (2007) on the synthesis of partially fluorinated disulfonated poly(arylene ether benzonitrile) copolymers showcased the use of 2,3,4,5,6-pentafluorophenyl phenylmethanesulfonate in the production of materials with tunable properties such as water uptake, proton conductivity, and methanol permeability. This demonstrates the compound's relevance in developing proton exchange membranes with adjustable performance characteristics for fuel cell applications (Mehmet Sankir et al., 2007).

Supramolecular Chemistry for Anticancer Applications

Mishra et al. (2014) constructed tetracationic hetero-bimetallacycles using a process that involved 2,3,4,5,6-pentafluorophenyl phenylmethanesulfonate, demonstrating the compound's potential in supramolecular chemistry for creating structures with significant anticancer activity. This highlights the broader applicability of 2,3,4,5,6-pentafluorophenyl phenylmethanesulfonate in medicinal chemistry, especially in the design and synthesis of compounds with therapeutic potential (A. Mishra et al., 2014).

Safety and Hazards

Mechanism of Action

Mode of Action

It has been suggested that this compound may interact with various biological targets, leading to changes in cellular processes .

Result of Action

It is known that the compound can form interfacial films on both the cathode and anode surfaces, resulting in a decrease of the cell impedance and the side reactions between the active materials and electrolyte .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2,3,4,5,6-Pentafluorophenyl phenylmethanesulfonate. For instance, temperature can affect the compound’s stability and its interactions with biological targets .

properties

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) phenylmethanesulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7F5O3S/c14-8-9(15)11(17)13(12(18)10(8)16)21-22(19,20)6-7-4-2-1-3-5-7/h1-5H,6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRXCGNNPJUBACD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CS(=O)(=O)OC2=C(C(=C(C(=C2F)F)F)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7F5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3,4,5,6-Pentafluorophenyl phenylmethanesulfonate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-fluorophenyl)-7,9-dimethyl-1-phenethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2859213.png)

![{[(2-Methylphenyl)methyl]carbamoyl}methyl 3-chloro-4-fluorobenzoate](/img/structure/B2859216.png)

![N-benzyl-N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2859220.png)

![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(2-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2859223.png)

![Tert-butyl 4-{[3-(2-methylcyclopropyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carboxylate](/img/structure/B2859230.png)